molecular formula C22H20ClN5O3S B2633654 N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223754-25-3

N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2633654
CAS No.: 1223754-25-3
M. Wt: 469.94
InChI Key: BRWQITGFNFLECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name of this compound is derived from its structural components and follows established nomenclature rules for heterocyclic systems. The parent structure is the triazolo[4,3-a]pyrazine ring system, a bicyclic framework comprising a five-membered triazole fused to a six-membered pyrazine. Substituents are assigned positions based on the numbering of this core structure:

  • Position 7 : A 4-ethoxyphenyl group (–C₆H₄–O–CH₂CH₃) attached to the pyrazine ring.
  • Position 8 : An oxo group (=O) on the pyrazine ring.
  • Position 3 : A sulfanyl (–S–) group bridging the triazole ring to an acetamide moiety (–CH₂–C(=O)–NH–).
  • Acetamide side chain : The nitrogen of the acetamide is further substituted with a (4-chlorophenyl)methyl group (–CH₂–C₆H₄–Cl).

The full IUPAC name is:
N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide .

The structural formula (Figure 1) highlights the triazolo[4,3-a]pyrazine core, with substituents at positions 3, 7, and 8. The sulfanyl linkage at position 3 connects to an acetamide group, which is N-substituted with a 4-chlorobenzyl group.

CAS Registry Number and Synonyms

As of the latest available data, the CAS Registry Number for this compound has not been reported in publicly accessible chemical databases or literature. The absence of a CAS number suggests that the compound may be a novel derivative under investigation or not yet widely cataloged.

No widely recognized synonyms are documented for this specific structure. However, structurally related analogs, such as those with variations in the aryl substituents (e.g., methoxyphenyl instead of ethoxyphenyl), are often referenced by their IUPAC names or proprietary codes in research contexts. For example, a compound with a 3-methoxyphenyl group at position 7 is cataloged under CAS 1223809-73-1, but this differs from the target compound’s 4-ethoxyphenyl substitution.

Molecular Weight and Empirical Formula

The empirical formula and molecular weight are calculated based on the compound’s structural composition:

Property Value
Empirical Formula C₂₄H₂₃ClN₆O₃S
Molecular Weight 487.0 g/mol (calculated)
CAS Registry Number Not reported in available sources

Breakdown of the Empirical Formula :

  • Carbon (C) : 24 atoms (12.01 g/mol × 24 = 288.24 g/mol).
  • Hydrogen (H) : 23 atoms (1.008 g/mol × 23 = 23.18 g/mol).
  • Chlorine (Cl) : 1 atom (35.45 g/mol).
  • Nitrogen (N) : 6 atoms (14.01 g/mol × 6 = 84.06 g/mol).
  • Oxygen (O) : 3 atoms (16.00 g/mol × 3 = 48.00 g/mol).
  • Sulfur (S) : 1 atom (32.07 g/mol).

Verification via Analogous Compounds :
Similar triazolopyrazine derivatives, such as N-[(4-methylphenyl)methyl]-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide (C₂₃H₂₃N₅O₃S, molecular weight 449.5 g/mol), validate the calculated molecular weight range for this class of compounds. The substitution of a 4-ethoxyphenyl group (vs. 3-methoxyphenyl) and a 4-chlorobenzyl group (vs. 4-methylbenzyl) accounts for the differences in formula and mass.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)27-11-12-28-20(21(27)30)25-26-22(28)32-14-19(29)24-13-15-3-5-16(23)6-4-15/h3-12H,2,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWQITGFNFLECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. Common reagents and conditions include:

    Starting Materials: 4-chlorobenzylamine, 4-ethoxybenzaldehyde, and appropriate triazolopyrazine precursors.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This might include:

    Batch or Continuous Flow Reactors: To optimize reaction times and yields.

    Purification Techniques: Such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of triazolopyrazine derivatives with modifications in aromatic substituents and linker regions. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound: N-[(4-Chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide C₂₃H₂₂ClN₅O₃S 4-Ethoxyphenyl (C7), 8-oxo 484.0 High lipophilicity (logP ≈ 3.2 inferred)
Analog 1: N-(4-Methoxybenzyl)-2-{[8-(4-chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide C₂₂H₂₀ClN₅O₃S 4-Methoxybenzyl (N-substituent) 469.9 Lower logP (~2.8) due to methoxy group
Analog 2: N-(2,5-Dimethylphenyl)-2-{[8-(4-chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide C₂₃H₂₂ClN₅O₂S 2,5-Dimethylphenyl (N-substituent) 471.0 Steric hindrance from methyl groups
Analog 3: 2-(4-(8-Amino-3-oxo-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide C₁₅H₁₃N₇O₃ Phenoxy (C6), amino (C8) 339.3 Polar interactions via amino group

Key Findings:

Analog 2’s 2,5-dimethylphenyl substituent introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets . Analog 3’s amino group at position 8 facilitates hydrogen bonding, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Analog 1, involving thiol-ether coupling and amide bond formation. However, the ethoxy group may require longer reaction times due to reduced nucleophilicity compared to methoxy .

Thermal Stability :

  • Pyrazine/triazole hybrids (e.g., compounds in ) exhibit high melting points (>300°C), suggesting the target compound shares similar thermal stability due to its rigid heterocyclic core .

Comparison with Bioactive Heterocyclic Derivatives

Table 2: Bioactivity Insights from Related Compounds

Compound Class Core Structure Reported Bioactivity Relevance to Target Compound
Pyrazolo[3,4-d]pyrimidines Pyrazole-pyrimidine hybrid EGFR-TK inhibition (IC₅₀: 0.2–5 µM) Shared chlorophenyl groups may enhance kinase affinity
Triazolo[4,3-a]pyrazines Triazole-pyrazine hybrid Antioxidant activity (EC₅₀: 10 µM) Sulfanyl linker may modulate redox properties
Coumarin-acetamides Thiazolidinone-coumarin hybrid Anticancer (GI₅₀: 15–30 µM) Structural dissimilarity limits direct comparison

Key Insights:

  • Unlike coumarin derivatives (), the target lacks conjugated π-systems, reducing intercalation-based mechanisms but possibly favoring enzyme active-site binding .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound exhibiting potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and enzyme inhibitory activities, along with its anticancer potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H27ClN4O2S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and anticancer effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit moderate to strong antibacterial activity against several strains of bacteria. For instance:

  • Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
  • Activity Results :
    • Strong activity was noted against Salmonella typhi and Bacillus subtilis.
    • Weak to moderate activity was observed against other tested strains .

Enzyme Inhibition

The compound has also shown promising results in enzyme inhibition studies:

  • Acetylcholinesterase (AChE) Inhibition : The synthesized derivatives demonstrated significant AChE inhibitory activity, which is crucial for potential treatments related to neurodegenerative diseases.
  • Urease Inhibition : Strong inhibitory effects against urease were reported, suggesting potential applications in treating conditions like urease-related infections .

Anticancer Potential

The anticancer activity of related compounds has been explored in various studies. For example:

  • Cytotoxicity Studies : Compounds structurally similar to this compound exhibited moderate cytotoxicity against cancer cell lines. A specific study highlighted the effectiveness of certain derivatives in reducing cell viability at concentrations as low as 10 μg/mL .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • Conducted by Wani et al., the study evaluated several synthesized compounds for their antibacterial properties using standard methods. The results indicated that certain derivatives exhibited significant inhibition zones against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Research :
    • A study focused on the inhibition of AChE and urease by synthesized compounds showed that those with a sulfamoyl group had enhanced inhibitory effects. This suggests that modifications in the chemical structure can lead to increased pharmacological efficacy .
  • Anticancer Activity Evaluation :
    • Research published in the ACS Omega journal assessed the cytotoxic effects of various triazole derivatives against cancer cell lines. The findings indicated that specific modifications led to improved anticancer properties compared to standard treatments .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?

A reliable route involves nucleophilic substitution between the thiol-containing triazolopyrazine intermediate and a chloroacetamide derivative. Key steps include:

  • Reflux conditions : Use ethanol or dioxane as solvents with sodium acetate as a base to facilitate the reaction (similar to the procedure in for analogous compounds) .
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol-dioxane mixtures to isolate the product.
  • Purity validation : Confirm via HPLC (>95% purity) using Chromolith® or Purospher® STAR columns for high-resolution separation (as referenced in ) .

Q. How can researchers confirm the molecular and crystal structure of this compound?

  • X-ray crystallography : Resolve the crystal structure to determine bond angles, sulfanyl-acetamide conformation, and non-covalent interactions (e.g., π-π stacking of the chlorophenyl group). highlights similar structural analyses for sulfanyl-acetamide derivatives .
  • Spectroscopic techniques : Use 1H^1H/13C^13C-NMR to verify substituent positions and FT-IR to confirm carbonyl (C=O) and sulfanyl (C-S) functional groups.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cellular permeability : Perform Caco-2 monolayer assays to assess absorption potential.
  • Dose-response curves : Use SYBR Green or MTT assays for cytotoxicity profiling (refer to ’s framework for triazolopyrazine derivatives) .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

Contradictions may arise from assay variability or impurity effects. Mitigation strategies include:

  • Batch consistency : Ensure synthetic reproducibility via LC-MS to detect trace impurities (e.g., unreacted intermediates or oxidation byproducts) .
  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate under identical buffer/pH conditions.
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools like ANOVA to identify outliers .

Q. What computational and experimental approaches elucidate the role of non-covalent interactions in this compound’s reactivity?

  • DFT calculations : Model π-π interactions between the 4-ethoxyphenyl group and target proteins (e.g., hydrophobic pockets in enzymes) .
  • Cocrystallization : Resolve ligand-protein complexes to visualize hydrogen bonding (e.g., acetamide carbonyl with active-site residues) .
  • Solvent perturbation studies : Monitor spectral shifts in UV-Vis to quantify solvent-accessible aromatic regions .

Q. How can researchers optimize the synthetic route for scalability while minimizing hazardous byproducts?

  • Flow chemistry : Adapt batch reactions to continuous-flow systems (e.g., Omura-Sharma-Swern oxidation in ) to improve safety and yield .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Byproduct analysis : Use GC-MS to identify and mitigate hazardous intermediates (e.g., chlorinated side products) .

Q. What strategies address polymorphism-related stability issues in formulation studies?

  • Polymorph screening : Conduct slurry experiments in 10+ solvents to identify stable crystalline forms .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Excipient compatibility : Test with lactose or PVP-K30 to prevent hydrate formation .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate structure-activity relationship (SAR) data for this compound?

  • Multivariate analysis : Apply partial least squares (PLS) regression to correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with bioactivity .
  • Cluster analysis : Group analogs by triazolopyrazine scaffold modifications and activity profiles (IC50_{50}, logP) using hierarchical clustering.

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the triazolopyrazine core?

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect tautomerization (e.g., keto-enol shifts) .
  • Solid-state NMR : Compare chemical shifts in crystalline vs. amorphous states to confirm dominant tautomers .

Tables for Key Data Comparison

Table 1. Synthetic Yield Optimization via Solvent Screening

SolventBaseTemperature (°C)Yield (%)Purity (%)
EthanolNaOAc807897
DioxaneK2 _2CO3 _31008595
DMFEt3 _3N1206590

Table 2. Biological Activity vs. Substituent Modifications

R1 ^1 (Phenyl)R2 ^2 (Pyrazine)IC50 _{50} (nM)logP
4-Cl4-Ethoxy12 ± 23.1
4-F4-Methoxy28 ± 52.8
H4-Ethoxy120 ± 102.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.